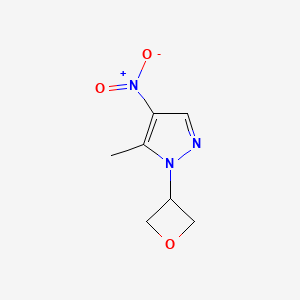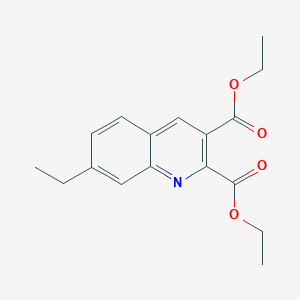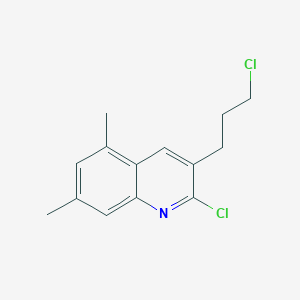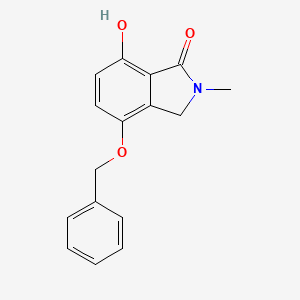![molecular formula C22H17Cl2NO2 B12639465 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-16-2](/img/structure/B12639465.png)
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an anilino group, and a phenylbutenone moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 2,6-dichlorophenol with aniline to form 2-(2,6-dichlorophenoxy)aniline. This intermediate is then reacted with 1-phenylbut-2-en-1-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted anilino or phenoxy derivatives.
Applications De Recherche Scientifique
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with cellular components such as proteins and DNA. The compound’s dichlorophenoxy and anilino groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, disrupting their normal function. This disruption can lead to the inhibition of fungal growth or bacterial replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity.
2-Phenoxy-1,4-naphthoquinone: Exhibits antibacterial properties.
2,3-Diphenoxy-1,4-naphthoquinone: Used in medicinal chemistry for its redox properties.
Uniqueness
3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of dichlorophenoxy and anilino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
919083-16-2 |
|---|---|
Formule moléculaire |
C22H17Cl2NO2 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
3-[2-(2,6-dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H17Cl2NO2/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3 |
Clé InChI |
RCXRJTUIDZGPCE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)


![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)


![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)



